![molecular formula C18H18N2OS2 B5556201 2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5556201.png)

2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

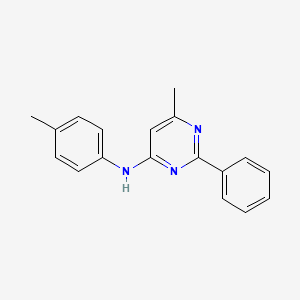

The compound 2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide falls into the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, which are of significant interest due to their diverse pharmacological activities and presence in various biologically active molecules.

Synthesis Analysis

Thiazole derivatives are synthesized through various methods, including the cyclization of thioamide with chloroacetoacetate, leading to yields above 60% for similar compounds. This process highlights the cyclization strategy often employed in creating complex thiazole structures (Tang Li-jua, 2015).

Molecular Structure Analysis

Detailed molecular structure analyses, including spectroscopic characterization and crystallographic studies, provide insights into the atomic and molecular configurations of thiazole derivatives. For example, the use of FTIR, NMR, and X-ray diffraction methods helps in understanding the molecular geometry, which is optimized using density functional theory (DFT) (Muhammad Haroon et al., 2018).

Chemical Reactions and Properties

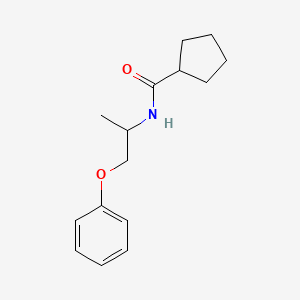

Thiazole compounds undergo various chemical reactions, leading to the formation of new derivatives. These reactions include condensation with arylidinemalononitrile derivatives and interactions with cyanoacrylate derivatives, resulting in compounds with different substituents and functional groups (H. M. Mohamed, 2014).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

The compound 2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide, although not directly referenced in the retrieved literature, belongs to a class of compounds with notable interest in synthetic chemistry. Research on similar thiazole derivatives highlights the synthesis of various thiazole-based compounds employing methodologies such as cyclization of thioamide with chloroacetoacetate and reactions involving thiazoline peptides. These synthetic routes are significant for developing novel compounds with potential biological applications, as seen in studies where ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized with a yield above 60% using cyclization processes (Tang Li-jua, 2015).

Biological and Pharmacological Potential

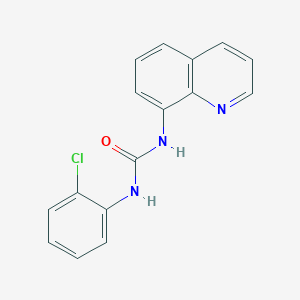

Thiazole derivatives exhibit a wide range of biological activities, including inhibitory effects on human leukocyte elastase (HLE), suggesting their potential as therapeutic agents. The synthesis of 2-(diethylamino)thieno[1,3]oxazin-4-ones and their evaluation as HLE inhibitors highlight the importance of thiazole derivatives in medicinal chemistry. These compounds show significant inhibitory activity, with one derivative displaying a Ki value of 5.8 nM, indicating strong potential for therapeutic applications (M. Gütschow et al., 1999).

Anticancer Applications

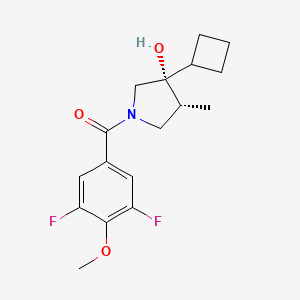

Furthermore, thiazole derivatives have been explored for their anticancer properties. For instance, compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have demonstrated promising antiproliferative potential against MCF-7 and HepG-2 cancer cell lines, with some compounds showing significant reduction in tumor mass in vivo. This underscores the potential of thiazole derivatives in the development of new anticancer therapeutics (E. Gad et al., 2020).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. It’s always important to use appropriate personal protective equipment and follow safe handling procedures when working with chemical substances .

Eigenschaften

IUPAC Name |

2-benzyl-N-(1-thiophen-2-ylpropan-2-yl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS2/c1-13(10-15-8-5-9-22-15)19-18(21)16-12-23-17(20-16)11-14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUJSSMJCVMNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C2=CSC(=N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)

![4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5556130.png)

![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5556151.png)

![2-(4-isopropoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556177.png)

![N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5556184.png)

![(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)

![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)

![N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5556219.png)